molecular formula C16H16NO2- B12114604 Ethyl(diphenylmethyl)carbamate

Ethyl(diphenylmethyl)carbamate

Cat. No.: B12114604
M. Wt: 254.30 g/mol
InChI Key: AZQJSELQWWKXEZ-UHFFFAOYSA-M
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Description

Ethyl(diphenylmethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl(diphenylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of diphenylmethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl(diphenylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl(diphenylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential effects on biological systems and as a tool for probing enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Ethyl(diphenylmethyl)carbamate can be compared with other carbamates such as methyl carbamate and propyl carbamate. While all these compounds share the carbamate functional group, this compound is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other carbamates may not be effective.

Comparison with Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Phenyl carbamate

Properties

Molecular Formula

C16H16NO2-

Molecular Weight

254.30 g/mol

IUPAC Name

N-benzhydryl-N-ethylcarbamate

InChI

InChI=1S/C16H17NO2/c1-2-17(16(18)19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19)/p-1

InChI Key

AZQJSELQWWKXEZ-UHFFFAOYSA-M

Canonical SMILES

CCN(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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